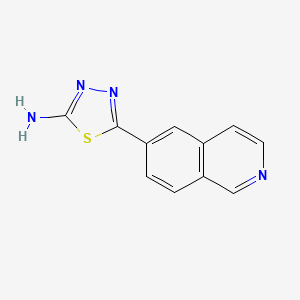
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine
概要
説明
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of aminothiadiazoles. It has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of the AKT kinase pathway, which is crucial in regulating cell growth, metabolism, and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiadiazole precursors. One common method includes the use of N-substituted isoquinoline and thiadiazole intermediates under specific reaction conditions to yield the desired compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinoline or thiadiazole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
科学的研究の応用
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting the AKT kinase pathway, which is involved in cell growth and survival.
Industry: May be used in the development of new pharmaceuticals and chemical intermediates.
作用機序
The compound exerts its effects primarily through the inhibition of the AKT kinase pathway. This pathway is crucial for cell growth, metabolism, and survival. By inhibiting AKT, 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine can reduce the phosphorylation of downstream proteins such as GSK and FKHR, leading to decreased cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines: These compounds share a similar core structure and have been studied for their AKT inhibitory activity.
4-Phenylquinolin-2(1H)-one: Another AKT inhibitor with a different core structure but similar biological activity.
Uniqueness
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the isoquinoline and thiadiazole rings, which contributes to its potent AKT inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
5-isoquinolin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-1-2-9-6-13-4-3-7(9)5-8/h1-6H,(H2,12,15) |
InChIキー |
XFTGWBHRZDKODT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=NN=C(S3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
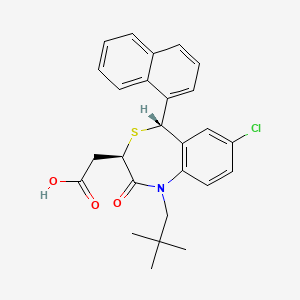


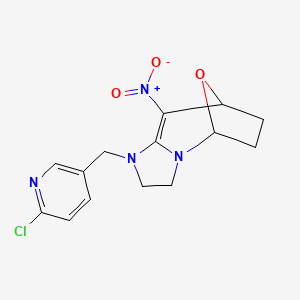

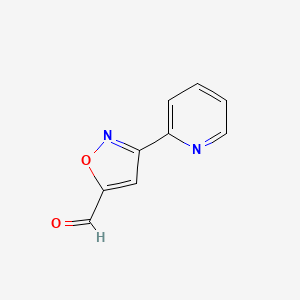
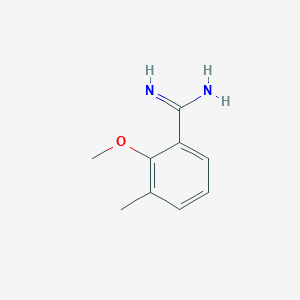
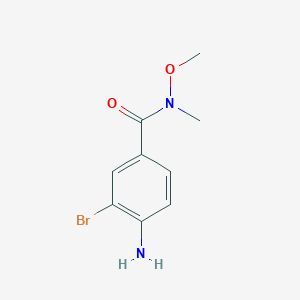

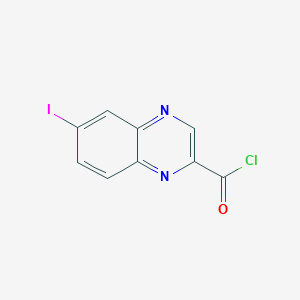
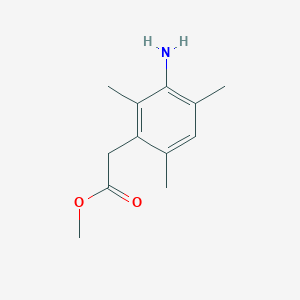
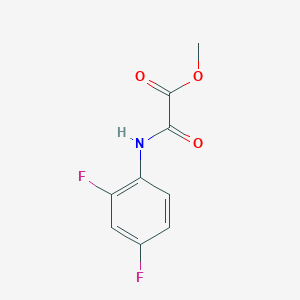
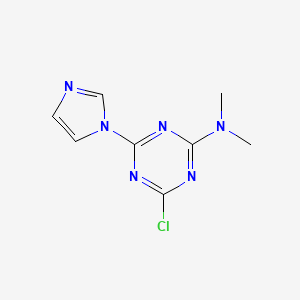
![methyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8382844.png)
